

Application Notes: High Molecular Weight DNA Isolation Using **Trimethylcetylammonium p-toluenesulfonate**

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Compound of Interest

Compound Name: *Trimethylcetylammonium p-toluenesulfonate*

Cat. No.: B092562

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Introduction

The isolation of high molecular weight (HMW) DNA is crucial for a variety of advanced molecular biology applications, including long-read sequencing, genome mapping, and optical mapping. These techniques require large, intact DNA fragments to accurately assemble complex genomes and identify large structural variations. Cationic detergents are widely employed for their ability to effectively lyse cells and precipitate high molecular weight nucleic acids while removing contaminating polysaccharides and polyphenols, which are particularly problematic in plant and fungal tissues.

While Cetyltrimethylammonium bromide (CTAB) is a commonly used cationic detergent for this purpose, **Trimethylcetylammonium p-toluenesulfonate** (CTA-Ts) presents a viable alternative with similar chemical properties. This document provides a detailed protocol for the isolation of HMW DNA using a CTA-Ts-based method, adapted from established CTAB protocols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Principle of the Method

The method utilizes the cationic detergent **Trimethylcetylammonium p-toluenesulfonate** (CTA-Ts) to lyse cells and form a complex with nucleic acids. In a high-salt buffer, the CTA-Ts/nucleic acid complex remains soluble while polysaccharides and other contaminants are

precipitated. Subsequent reduction of the salt concentration renders the CTA-Ts/DNA complex insoluble, allowing for its selective precipitation. Further purification steps involving organic solvents remove proteins and other cellular debris, followed by alcohol precipitation to recover the purified HMW DNA.[3]

Applications

The isolated HMW DNA is suitable for a range of downstream applications, including but not limited to:

- Long-read sequencing (e.g., PacBio SMRT sequencing, Oxford Nanopore sequencing)
- Genome mapping and assembly
- Optical mapping
- Southern blotting
- Construction of large-insert genomic libraries (e.g., BAC, fosmid)

Expected Results

The quality and yield of the isolated HMW DNA can vary depending on the sample type, age, and storage conditions. The following table summarizes typical quantitative data expected from a successful HMW DNA isolation using a cationic detergent-based method.

Parameter	Expected Value
DNA Yield	5-50 µg per 200 mg of fresh tissue
DNA Purity (A260/A280)	1.8 - 2.0
DNA Purity (A260/A230)	> 1.8
DNA Integrity (Fragment Size)	> 50 kbp

Experimental Workflow

Caption: Workflow for HMW DNA isolation using CTA-Ts.

Protocols: High Molecular Weight DNA Isolation with Trimethylcetylammmonium p-toluenesulfonate

This protocol is adapted from established CTAB-based methods for HMW DNA isolation.^{[1][6][7]}

Reagents and Buffers

CTA-Ts Extraction Buffer (to make 250 mL):

- 1 M Tris-HCl, pH 8.0: 25 mL
- 5 M NaCl: 70 mL
- 0.5 M EDTA, pH 8.0: 10 mL
- **Trimethylcetylammmonium p-toluenesulfonate (CTA-Ts): 5 g**
- Nuclease-free water: to 250 mL

Autoclave the buffer before use. Immediately before use, add 0.5–1% (v/v) of β -mercaptoethanol.^[1]

Other Reagents:

- Liquid Nitrogen
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- 95% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water
- RNase A (10 mg/mL)

Experimental Protocol

1. Sample Preparation and Tissue Grinding (Timing: ~30 min)

a. Weigh out 100-200 mg of fresh or flash-frozen tissue.^[6] b. Place the tissue in a pre-chilled mortar and add liquid nitrogen to cover the sample. c. Grind the tissue to a fine powder using a pestle. Add more liquid nitrogen as needed to keep the sample frozen.^[1] d. Transfer the powdered tissue to a 2 mL microcentrifuge tube.

2. Cell Lysis (Timing: ~1.5 hours)

a. Preheat the CTA-Ts Extraction Buffer to 65°C.^[1] b. Add 1 mL of the pre-heated CTA-Ts Extraction Buffer (with β -mercaptoethanol) to the powdered tissue. c. Vortex briefly to mix. d. Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Invert the tube gently every 15-20 minutes.

3. Purification (Timing: ~45 min)

a. After incubation, allow the sample to cool to room temperature for a few minutes. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.^[7] c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.^[3] e. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid disturbing the interface. f. Optional: For cleaner DNA, repeat steps 3b-3e.^[3] g. Add RNase A to a final concentration of 20 μ g/mL and incubate at 37°C for 30 minutes.

4. DNA Precipitation (Timing: ~1 hour to overnight)

a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.^[3] b. Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible. c. Incubate at -20°C for at least 30 minutes. For higher yields, incubation can be extended to overnight.^[7] d. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the DNA.^[5]

5. DNA Washing and Resuspension (Timing: ~30 min)

a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet. c. Centrifuge at 13,000 x g for 5 minutes at 4°C. d. Carefully

decant the ethanol. e. Repeat the wash with 1 mL of ice-cold 95% ethanol. f. Centrifuge at 13,000 x g for 5 minutes at 4°C. g. Carefully decant the ethanol and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.[1] h. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Incubation at 55°C for 10-15 minutes may aid in resuspension. Store the DNA at 4°C for short-term use or at -20°C for long-term storage.[2]

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